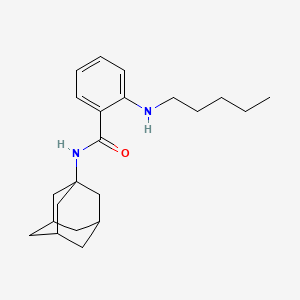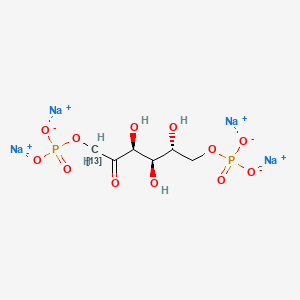
CB2R agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CB2R agonist 1 is a selective ligand for the cannabinoid receptor subtype 2 (CB2R). It demonstrates high affinity and excellent selectivity for CB2R over cannabinoid receptor subtype 1 (CB1R), with an EC50 value of 0.56 micromolar . This compound plays an immunomodulatory role by regulating the production of both pro-inflammatory and anti-inflammatory cytokines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CB2R agonist 1 involves the preparation of N-adamantyl-anthranil amide derivatives. The synthetic route typically includes the following steps:
Formation of the anthranil amide core: This involves the reaction of anthranilic acid with an appropriate amine under acidic conditions to form the anthranil amide core.
Introduction of the adamantyl group: The adamantyl group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the anthranil amide core in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
化学反应分析
Types of Reactions
CB2R agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
科学研究应用
CB2R agonist 1 has a wide range of scientific research applications:
作用机制
CB2R agonist 1 exerts its effects by selectively binding to the cannabinoid receptor subtype 2. This binding activates the receptor, leading to the modulation of various signaling pathways. The compound regulates the production of pro-inflammatory and anti-inflammatory cytokines, thereby playing an immunomodulatory role . The activation of CB2R also involves the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of mitogen-activated protein kinase (MAPK) pathways .
相似化合物的比较
CB2R agonist 1 is unique due to its high selectivity and affinity for the cannabinoid receptor subtype 2. Similar compounds include:
RNB-61: A tetra-substituted pyrazole CB2R full agonist with high potency and peripherally restricted action.
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological properties.
属性
分子式 |
C22H32N2O |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-2-(pentylamino)benzamide |
InChI |
InChI=1S/C22H32N2O/c1-2-3-6-9-23-20-8-5-4-7-19(20)21(25)24-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18,23H,2-3,6,9-15H2,1H3,(H,24,25) |
InChI 键 |
MUPGKVJERVDPBD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)

![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)




![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)


